6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position, a piperazine ring at the 4th position, and a fused thieno[2,3-d]pyrimidine core. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor tyrosine kinase that belongs to the Tec kinase family, which is expressed primarily in immune cells including B cells, monocytes, neutrophils, mast cells, and macrophages .
Mode of Action
This compound interacts with BTK, inhibiting its enzymatic activity . This compound exhibits varying inhibitory activities against BTK in vitro .
Biochemical Pathways
BTK plays a critical role in multiple signaling pathways, such as the B cell receptor (BCR) signaling and Fcγ receptor (FCR) signaling pathways . By inhibiting BTK, this compound impacts these pathways, affecting B cell development, including proliferation, differentiation, maturation, activation, and survival .
Pharmacokinetics
The degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially apply to this compound, influencing its ADME properties and bioavailability.
Result of Action
The inhibition of BTK by this compound results in the suppression of B cell activity . This compound exerts excellent immunosuppressive activity by inhibiting the proliferation of B cells . It also shows low cytotoxicity on murine splenocytes .
Action Environment
The action environment of this compound is primarily within immune cells where BTK is expressed
Biochemical Analysis
Biochemical Properties
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with protein kinases, which are essential enzymes that regulate various cellular processes such as cell growth, differentiation, and metabolism . The compound binds to the active site of these kinases, inhibiting their activity and thereby modulating the signaling pathways they control. This interaction is crucial for its potential therapeutic effects, especially in cancer treatment where overactive kinases are often implicated.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting protein kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby reducing tumor growth. Additionally, it affects the expression of genes involved in cell proliferation and survival, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins . This inhibition disrupts the kinase signaling pathways, leading to altered cellular responses such as reduced cell proliferation and increased apoptosis. The compound may also influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained inhibition of protein kinases and prolonged anticancer effects in in vitro and in vivo models.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein kinases without causing significant toxicity . At higher doses, it may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic effects without adverse side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may affect metabolic flux and alter the levels of specific metabolites, contributing to its overall pharmacological profile. Understanding these pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound is transported across cell membranes by specific transporters and binding proteins, which influence its localization and accumulation in target tissues. These interactions determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function . The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with target proteins and its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable pyrimidine precursor.
Piperazine Substitution: The piperazine ring is introduced at the 4th position through a nucleophilic substitution reaction using piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used.
Cyclization Reactions: Catalysts such as palladium or copper may be employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores but different substituents.
Pyrimidine Derivatives: Compounds such as 2-(1-piperazinyl)-4,6-dichloro pyrimidine and 5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloro pyrimidine.
Uniqueness
6-Bromo-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the specific combination of the bromine atom, piperazine ring, and thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-4-piperazin-1-ylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4S/c11-8-5-7-9(13-6-14-10(7)16-8)15-3-1-12-2-4-15/h5-6,12H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMXNDQBLSNLDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(SC3=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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